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molecular formula C6H4N2 B1664610 3-Cyanopyridine CAS No. 100-54-9

3-Cyanopyridine

Cat. No. B1664610
M. Wt: 104.11 g/mol
InChI Key: GZPHSAQLYPIAIN-UHFFFAOYSA-N
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Patent
US04876348

Procedure details

2.0 cc of the 80% PV3MO12Ox.20% SiO2 catalyst of Example 2 was placed in the microreactor and equilibrated at 405° C., then a gaseous mixture containing 7.5 moles of NH3 and 19.9 moles of air for each mole of the mixed heterocyclic containing 0.82 mole of 3-methylpyridine and 0.18 mole of 3-methylpiperidine was fed through the reactor using a contact time of 6.4 seconds. Conversion of the methylpiperidine was 100 percent and conversion of the methylpyridine was 92 percent. For each mole of combined 3-methylpiperidine plus 3-methylpyridine fed was obtained 0.853 mole of 3-cyanopyridine. If it be assumed that all of the converted 3-methylpyridine formed 3-cyanopyridine, the minimum selectivity of 3-methylpiperidine to 3-cyanopyridine was 50 percent.
Name
Quantity
7.5 mol
Type
reactant
Reaction Step One
[Compound]
Name
heterocyclic
Quantity
0.82 mol
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
0.18 mol
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Three
[Compound]
Name
SiO2
Quantity
0 (± 1) mol
Type
catalyst
Reaction Step Four

Identifiers

REACTION_CXSMILES
N.[CH3:2][C:3]1[CH:4]=[N:5][CH:6]=[CH:7][CH:8]=1.[CH3:9][CH:10]1[CH2:15][CH2:14][CH2:13][NH:12][CH2:11]1.C[N:17]1[CH2:22][CH2:21][CH2:20][CH2:19][CH2:18]1.C[C:24]1C=CC=C[N:25]=1>>[CH3:2][CH:3]1[CH2:8][CH2:7][CH2:6][NH:5][CH2:4]1.[CH3:9][C:10]1[CH:11]=[N:12][CH:13]=[CH:14][CH:15]=1.[C:24]([C:21]1[CH:22]=[N:17][CH:18]=[CH:19][CH:20]=1)#[N:25]

Inputs

Step One
Name
Quantity
7.5 mol
Type
reactant
Smiles
N
Name
heterocyclic
Quantity
0.82 mol
Type
reactant
Smiles
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
CC=1C=NC=CC1
Name
Quantity
0.18 mol
Type
reactant
Smiles
CC1CNCCC1
Step Two
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
CN1CCCCC1
Step Three
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
CC1=NC=CC=C1
Step Four
Name
SiO2
Quantity
0 (± 1) mol
Type
catalyst
Smiles

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CUSTOM
Type
CUSTOM
Details
equilibrated at 405° C.
CUSTOM
Type
CUSTOM
Details
a contact time of 6.4 seconds
Duration
6.4 s

Outcomes

Product
Name
Type
product
Smiles
CC1CNCCC1
Name
Type
product
Smiles
CC=1C=NC=CC1
Name
Type
product
Smiles
C(#N)C=1C=NC=CC1
Measurements
Type Value Analysis
AMOUNT: AMOUNT 0.853 mol

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
Patent
US04876348

Procedure details

2.0 cc of the 80% PV3MO12Ox.20% SiO2 catalyst of Example 2 was placed in the microreactor and equilibrated at 405° C., then a gaseous mixture containing 7.5 moles of NH3 and 19.9 moles of air for each mole of the mixed heterocyclic containing 0.82 mole of 3-methylpyridine and 0.18 mole of 3-methylpiperidine was fed through the reactor using a contact time of 6.4 seconds. Conversion of the methylpiperidine was 100 percent and conversion of the methylpyridine was 92 percent. For each mole of combined 3-methylpiperidine plus 3-methylpyridine fed was obtained 0.853 mole of 3-cyanopyridine. If it be assumed that all of the converted 3-methylpyridine formed 3-cyanopyridine, the minimum selectivity of 3-methylpiperidine to 3-cyanopyridine was 50 percent.
Name
Quantity
7.5 mol
Type
reactant
Reaction Step One
[Compound]
Name
heterocyclic
Quantity
0.82 mol
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
0.18 mol
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Three
[Compound]
Name
SiO2
Quantity
0 (± 1) mol
Type
catalyst
Reaction Step Four

Identifiers

REACTION_CXSMILES
N.[CH3:2][C:3]1[CH:4]=[N:5][CH:6]=[CH:7][CH:8]=1.[CH3:9][CH:10]1[CH2:15][CH2:14][CH2:13][NH:12][CH2:11]1.C[N:17]1[CH2:22][CH2:21][CH2:20][CH2:19][CH2:18]1.C[C:24]1C=CC=C[N:25]=1>>[CH3:2][CH:3]1[CH2:8][CH2:7][CH2:6][NH:5][CH2:4]1.[CH3:9][C:10]1[CH:11]=[N:12][CH:13]=[CH:14][CH:15]=1.[C:24]([C:21]1[CH:22]=[N:17][CH:18]=[CH:19][CH:20]=1)#[N:25]

Inputs

Step One
Name
Quantity
7.5 mol
Type
reactant
Smiles
N
Name
heterocyclic
Quantity
0.82 mol
Type
reactant
Smiles
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
CC=1C=NC=CC1
Name
Quantity
0.18 mol
Type
reactant
Smiles
CC1CNCCC1
Step Two
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
CN1CCCCC1
Step Three
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
CC1=NC=CC=C1
Step Four
Name
SiO2
Quantity
0 (± 1) mol
Type
catalyst
Smiles

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CUSTOM
Type
CUSTOM
Details
equilibrated at 405° C.
CUSTOM
Type
CUSTOM
Details
a contact time of 6.4 seconds
Duration
6.4 s

Outcomes

Product
Name
Type
product
Smiles
CC1CNCCC1
Name
Type
product
Smiles
CC=1C=NC=CC1
Name
Type
product
Smiles
C(#N)C=1C=NC=CC1
Measurements
Type Value Analysis
AMOUNT: AMOUNT 0.853 mol

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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